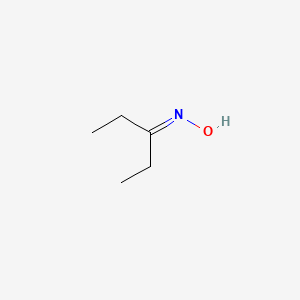
3-Pentanone oxime
概要
説明
3-Pentanone oxime is an organic compound with the molecular formula C5H11NO . It is a derivative of 3-pentanone, where the carbonyl group (C=O) is converted to an oxime group (C=N-OH) .
Synthesis Analysis
The synthesis of 3-Pentanone oxime can be achieved through the reaction of 3-Pentanone with hydroxylamine . This reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g. aldehyde/ketone) .Molecular Structure Analysis
The molecular structure of 3-Pentanone oxime consists of a pentane backbone with an oxime functional group attached to the third carbon . The oxime group consists of a nitrogen atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group .Chemical Reactions Analysis
The oxime group in 3-Pentanone oxime can undergo a variety of reactions. One notable reaction is the Beckmann rearrangement, where an oxime is rearranged to form an amide . This reaction involves the migration of an alkyl group anti-periplanar to the expulsion of a leaving group to form a nitrilium ion, followed by solvolysis to an imidate and then tautomerization to the amide .科学的研究の応用
- 3-Pentanone oxime is a versatile reagent in organic synthesis. It participates in click chemistry reactions, specifically oxime click chemistry. This method allows for efficient and bioorthogonal coupling of functional groups, making it valuable for constructing complex molecules and materials .
- The emergence of carbonyl click chemistry (including oxime formation) has gained popularity in polymer science. Researchers use oxime-based linkages to create dynamic covalent bonds within polymers. These bonds enable reversible cross-linking, self-healing materials, and responsive behavior .
- Oxime-based cephalosporins play a crucial role in antibiotic development. FDA-approved oxime derivatives, such as cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative pathogens .
- 3-Pentanone oxime is used as a derivatization agent in gas chromatography (GC). It converts carbonyl compounds (such as aldehydes and ketones) into oximes, enhancing their detectability and separation by GC .
- Oximes are effective chelating agents for metal ions. 3-Pentanone oxime can form stable complexes with transition metals, aiding in metal extraction, separation, and analysis .
- Researchers explore the use of oximes in photocatalytic reactions. 3-Pentanone oxime, when combined with suitable catalysts and light, can promote various transformations, contributing to sustainable and environmentally friendly synthetic routes .
Organic Synthesis and Click Chemistry
Polymer Science and Material Chemistry
Antibiotics and Medicinal Chemistry
Analytical Chemistry and Derivatization
Metal Extraction and Chelation
Photocatalysis and Green Chemistry
作用機序
Target of Action
3-Pentanone oxime, like other oximes, primarily targets aldehydes and ketones . These organic compounds are crucial in various biochemical reactions and metabolic pathways. The oxime interacts with these targets through a process known as nucleophilic addition , where the nitrogen atom in the oxime acts as a nucleophile .
Mode of Action
The interaction of 3-Pentanone oxime with its targets involves the formation of a covalent bond between the nitrogen atom of the oxime and the carbon atom of the carbonyl group in aldehydes and ketones . This reaction is essentially irreversible and results in the formation of an oxime . The oxygen atom in the oxime can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .
Biochemical Pathways
The formation of oximes affects the concentration of ketones in the system. As the ketone gets used up, the reversible hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle . This can have downstream effects on various biochemical pathways that involve ketones.
Pharmacokinetics
The irreversible nature of its reaction with ketones suggests that it may have a prolonged effect in the system .
Result of Action
The primary result of the action of 3-Pentanone oxime is the formation of oximes from aldehydes and ketones . This can alter the concentrations of these compounds in the system, potentially affecting various biochemical reactions and pathways.
Action Environment
The action of 3-Pentanone oxime can be influenced by various environmental factors. For instance, the presence of other nucleophiles can compete with the oxime for the carbonyl group in aldehydes and ketones . Additionally, the pH of the environment can affect the nucleophilicity of the oxime .
Safety and Hazards
3-Pentanone oxime is a highly flammable liquid and vapor. It may cause serious eye irritation and may cause respiratory irritation. It may also cause drowsiness or dizziness . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
将来の方向性
The future directions of research on 3-Pentanone oxime could involve further exploration of its reactivity and potential applications. For instance, the Beckmann rearrangement of oximes, including 3-Pentanone oxime, is a topic of ongoing research due to its utility in the synthesis of amides and nitriles . Additionally, the development of new synthetic methods and applications for oximes in general could also be relevant to 3-Pentanone oxime .
特性
IUPAC Name |
N-pentan-3-ylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(4-2)6-7/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQQTJZRCYNBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384321 | |
| Record name | 3-pentanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentanone oxime | |
CAS RN |
1188-11-0 | |
| Record name | 3-pentanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-Pentanone oxime be used to synthesize heterocyclic compounds?
A1: Yes, 3-Pentanone oxime serves as a valuable reagent in synthesizing isoxazoles. Research demonstrates that reacting the dilithio derivative of 3-Pentanone oxime with 2-(trifluoromethyl)aniline yields 5-(2-Aminophenyl)isoxazoles. [] This reaction highlights the utility of 3-Pentanone oxime in constructing heterocyclic systems relevant to pharmaceutical and materials chemistry.
Q2: What is unique about the reaction of 3-Pentanone oxime with trifluoromethyl-substituted anilines?
A2: Studies show that reacting dianions derived from 3-Pentanone oxime with specific trifluoromethyl-substituted anilines, like 4-(trifluoromethyl)aniline, leads to the formation of isoxazoles. [] Interestingly, the reaction proceeds through an elimination of fluoride from the trifluoromethyl group, resulting in the formation of a new carbon-carbon bond and ultimately the isoxazole ring. This reaction showcases the synthetic potential of using activated trifluoromethyl groups as synthons in organic chemistry.
Q3: Are there any notable structural features of 3-Pentanone oxime derivatives?
A3: Crystallographic analysis of 2,4,4-trimethyl-2-phenyl-3-pentanone oxime revealed the formation of hydrogen-bonded dimers between oxime groups in the solid state. [] This intermolecular interaction contributes to the compound's physical properties and highlights the importance of hydrogen bonding in the structural organization of oxime derivatives.
Q4: Has 3-Pentanone oxime been utilized in coordination chemistry?
A4: Indeed, 3-Pentanone oxime acts as a ligand in coordination complexes. Researchers successfully synthesized and characterized iron(III) complexes with 3-Pentanone oxime. [] These complexes, characterized as [FeX2(3-pentanone oxime)2]+ with a counter halide ion, demonstrate the ability of 3-Pentanone oxime to coordinate with metal centers, opening avenues for exploring its applications in catalysis and materials science.
Q5: Are there alternative reagents to 3-Pentanone oxime in isoxazole synthesis?
A5: While 3-Pentanone oxime provides a route to isoxazoles, other oximes like acetone oxime, propiophenone oxime, and cyclohexanone oxime can also be employed. [] The choice of oxime can influence the yield and selectivity of the reaction. Furthermore, alternative synthetic approaches to isoxazoles exist, highlighting the diverse toolkit available to organic chemists for constructing this important heterocycle.
Q6: What spectroscopic techniques have been used to study 3-Pentanone oxime and its derivatives?
A6: Researchers have employed Electron Spin Resonance (ESR) spectroscopy to investigate 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. [] While the study doesn't delve into specific findings, it underscores the applicability of ESR spectroscopy in probing the electronic structure and properties of oxime derivatives. Additionally, other spectroscopic techniques, such as NMR and IR, are likely valuable tools for characterizing these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




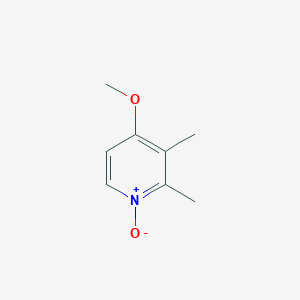
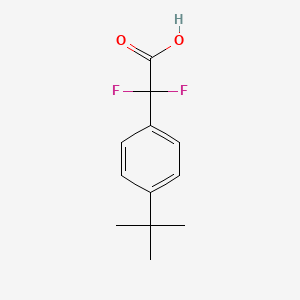
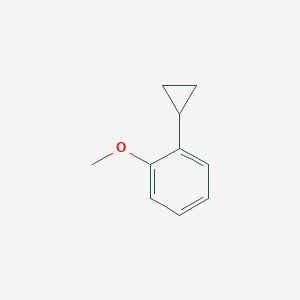
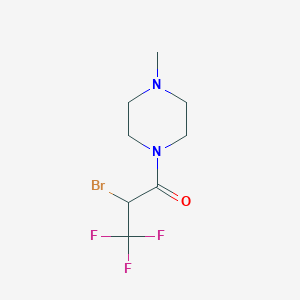
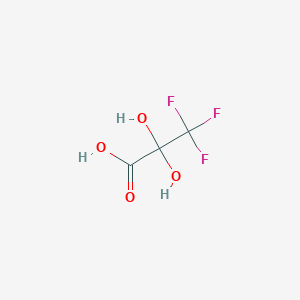
![[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B3030907.png)


![2-[2-Nitro-6-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3030913.png)
![N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide](/img/structure/B3030914.png)


![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)